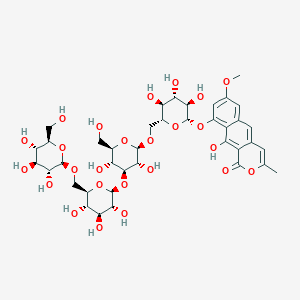
cassiaside C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cassiaside C2 is an organic heterotricyclic compound that is 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one attached to a tetrasaccharide residue at position 9 via a glycosidic linkage. Isolated from Cassia obtusifolia, it exhibits anti-allergic activity. It has a role as a metabolite and a histamine antagonist. It is a member of isochromenes, a member of phenols, an aromatic ether, an organic heterotricyclic compound, a delta-lactone and a tetrasaccharide derivative.
科学研究应用
Anti-inflammatory Effects
Cassiaside C2 has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the polarization of M1 macrophages, which are critical in inflammatory responses. By reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2, as well as downregulating the phosphoinositide 3-kinase/AKT/mTORC1 signaling pathway, this compound can attenuate inflammation in chronic conditions .
Antioxidant Activity
The compound exhibits potent antioxidant effects, effectively scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Antidiabetic Properties
This compound has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. Studies suggest that it can mitigate renal damage associated with diabetes by downregulating transforming growth factor-β and other related markers .
Case Studies and Research Findings
Several studies have documented the beneficial effects of this compound:
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of Cassiaside C2 in inhibiting BACE1, and how are these effects quantified experimentally?
this compound inhibits BACE1 (β-secretase 1), a key enzyme in amyloid-beta peptide production implicated in Alzheimer’s disease. Its inhibitory activity is quantified via in vitro enzymatic assays using fluorogenic substrates (e.g., MCA-EVNLDAEFK-Dnp). The IC₅₀ (4.45 μM) and Ki (9.85 μM) values are critical metrics for potency . Methodologically, researchers should:
- Use recombinant BACE1 enzymes in controlled pH conditions (e.g., acetate buffer, pH 4.5).
- Validate results with positive controls like OM99-2 (a known BACE1 inhibitor).
- Employ fluorescence spectroscopy or HPLC for substrate cleavage quantification.
Q. How can researchers standardize the quantification of this compound in complex matrices like herbal extracts?
High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. Key steps include:
- Preparing reference standards (e.g., this compound, rubrofusarin-6-O-β-D-gentiobioside).
- Optimizing mobile phases (e.g., acetonitrile/water gradients) and column types (C18 reversed-phase).
- Validating methods for linearity, precision, and recovery rates (see for comparative analysis using reference extracts vs. monomeric standards) .
Q. What experimental models are typically used to assess this compound’s hepatoprotective effects?
In vitro models include galactosamine-induced hepatocyte injury in cell lines (e.g., HepG2), with biomarkers like ALT/AST release. In vivo models involve rodent studies with liver histopathology and serum enzyme analysis. Dose-response curves (e.g., 10–50 mg/kg) and positive controls (e.g., silymarin) are critical for validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be reconciled?
Discrepancies may arise from variations in:
- Bioavailability : Differences in solubility (e.g., DMSO vs. aqueous carriers).
- Model systems : Primary cells (e.g., PM macrophages) vs. immortalized lines (e.g., RAW264.7) may show divergent iNOS/NO responses (see ) .
- Analytical sensitivity : HPLC vs. LC-MS/MS for quantification. Mitigation strategies include meta-analysis, cross-lab validation, and reporting detailed protocols (e.g., cell passage numbers, solvent concentrations) .
Q. What advanced methodologies can elucidate this compound’s pharmacokinetics and tissue distribution?
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models.
- Tissue distribution : Radiolabeled this compound (e.g., ³H or ¹⁴C isotopes) with autoradiography.
- Metabolite profiling : HR-MS and NMR to identify phase I/II metabolites .
Q. How can multi-omics approaches enhance understanding of this compound’s anti-inflammatory effects?
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB, TNF-α pathways) in LPS-stimulated macrophages.
- Proteomics : SILAC labeling to quantify iNOS/COX-2 protein levels.
- Metabolomics : GC-MS for NO, prostaglandin E2 (PGE2), and cytokine profiling .
Q. Methodological Tables
Table 1: Key Experimental Parameters for BACE1 Inhibition Assays
Table 2: Comparison of this compound Quantification Methods
| Method | Sensitivity (LOQ) | Precision (%RSD) | Applicability |
|---|---|---|---|
| HPLC-UV | 0.1 μg/mL | <2% | Herbal extracts |
| LC-MS/MS | 0.01 ng/mL | <5% | Plasma/tissue samples |
| Reference Extract | N/A | N/A | Quality control (TCM) |
| Adapted from |
Q. Guidance for Experimental Design
属性
分子式 |
C39H52O25 |
|---|---|
分子量 |
920.8 g/mol |
IUPAC 名称 |
9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one |
InChI |
InChI=1S/C39H52O25/c1-11-3-12-4-13-5-14(55-2)6-15(20(13)26(46)21(12)35(54)58-11)59-38-31(51)28(48)23(43)18(62-38)10-57-37-33(53)34(25(45)17(8-41)61-37)64-39-32(52)29(49)24(44)19(63-39)9-56-36-30(50)27(47)22(42)16(7-40)60-36/h3-6,16-19,22-25,27-34,36-53H,7-10H2,1-2H3/t16-,17-,18-,19-,22-,23-,24-,25-,27+,28+,29+,30-,31-,32-,33-,34+,36-,37-,38-,39+/m1/s1 |
InChI 键 |
VHWFKCUSOFJPLV-XVRRVUIKSA-N |
手性 SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)OC |
规范 SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC |
同义词 |
cassiaside C2 naphthopyrone, cassiaside C2 toralactone 9-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyran osyl-(1-3)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranoside toralactone 9-O-glucopyranosyl-(1-6)-O-glucopyran osyl-(1-3)-O-glucopyranosyl-(1-6)-O-glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















